molecular formula C23H22N2O3S B11237538 6,7-dimethyl-N-(1-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6,7-dimethyl-N-(1-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11237538
M. Wt: 406.5 g/mol
InChI Key: FPCWGNTZGJPIPX-UHFFFAOYSA-N
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Description

6,7-dimethyl-N-(1-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound with a unique structure that includes a dibenzo[c,e][1,2]thiazine core

Preparation Methods

The synthesis of 6,7-dimethyl-N-(1-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dibenzo[c,e][1,2]thiazine core, followed by the introduction of the dimethyl and phenylethyl groups. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

6,7-dimethyl-N-(1-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

6,7-dimethyl-N-(1-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6,7-dimethyl-N-(1-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6,7-dimethyl-N-(1-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can be compared with other similar compounds, such as:

    Dibenzo[c,e][1,2]thiazine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.

    Phenylethyl derivatives: Compounds with a phenylethyl group attached to different core structures.

    Dimethyl derivatives: Compounds with dimethyl groups attached to various core structures. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

6,7-dimethyl-5,5-dioxo-N-(1-phenylethyl)benzo[c][2,1]benzothiazine-9-carboxamide

InChI

InChI=1S/C23H22N2O3S/c1-15-13-18(23(26)24-16(2)17-9-5-4-6-10-17)14-20-19-11-7-8-12-21(19)29(27,28)25(3)22(15)20/h4-14,16H,1-3H3,(H,24,26)

InChI Key

FPCWGNTZGJPIPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(S(=O)(=O)C3=CC=CC=C32)C)C(=O)NC(C)C4=CC=CC=C4

Origin of Product

United States

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